(4Z)-5-amino-4-[[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene]-2-phenylpyrazol-3-one
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Overview
Description
(4Z)-5-amino-4-[[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene]-2-phenylpyrazol-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The presence of the trifluoromethyl group and the hydrazinylidene linkage contributes to its distinct chemical properties, making it a subject of interest in pharmaceutical and agrochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-5-amino-4-[[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene]-2-phenylpyrazol-3-one typically involves the condensation of 2-chloro-5-(trifluoromethyl)phenylhydrazine with 5-amino-2-phenylpyrazol-3-one under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The presence of reactive functional groups allows for substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
(4Z)-5-amino-4-[[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene]-2-phenylpyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-5-amino-4-[[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene]-2-phenylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
- (4Z)-4-[[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene]-N-[2,5-dichloro-4-[[(4E)-4-[[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene]-3-oxo-naphthalene-2-carbonyl]amino]phenyl]-3-oxo-naphthalene-2-carboxamide
- 2-chloro-5-(trifluoromethyl)pyridine
Uniqueness: The uniqueness of (4Z)-5-amino-4-[[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene]-2-phenylpyrazol-3-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4Z)-5-amino-4-[[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N5O/c17-11-7-6-9(16(18,19)20)8-12(11)22-23-13-14(21)24-25(15(13)26)10-4-2-1-3-5-10/h1-8,22H,(H2,21,24)/b23-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTETUIMRRFCEBB-QRVIBDJDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=NNC3=C(C=CC(=C3)C(F)(F)F)Cl)C(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=N\NC3=C(C=CC(=C3)C(F)(F)F)Cl)/C(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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